2-{2-[(Anilinocarbonyl)oxy]ethoxy}ethyl phenylcarbamate
Description
2-{2-[(Anilinocarbonyl)oxy]ethoxy}ethyl phenylcarbamate is a carbamate derivative characterized by a unique ethoxyethoxy linker bridging an anilinocarbonyl group and a phenylcarbamate moiety. Its structure (Figure 1) distinguishes it from simpler carbamates due to the extended ethylene glycol chain, which may enhance solubility and modulate biological interactions.
Properties
CAS No. |
7606-88-4 |
|---|---|
Molecular Formula |
C18H20N2O5 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[2-(phenylcarbamoyloxy)ethoxy]ethyl N-phenylcarbamate |
InChI |
InChI=1S/C18H20N2O5/c21-17(19-15-7-3-1-4-8-15)24-13-11-23-12-14-25-18(22)20-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22) |
InChI Key |
RYIKJWYPCWVWIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCOCCOC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Anilinocarbonyl)oxy]ethoxy}ethyl phenylcarbamate typically involves the reaction of aniline with ethylene carbonate to form 2-(2-hydroxyethoxy)ethyl aniline. This intermediate is then reacted with phenyl chloroformate under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Anilinocarbonyl)oxy]ethoxy}ethyl phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylcarbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are amines and alcohols.
Substitution: The products depend on the nucleophile used but can include various substituted carbamates.
Scientific Research Applications
2-{2-[(Anilinocarbonyl)oxy]ethoxy}ethyl phenylcarbamate is used in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[(Anilinocarbonyl)oxy]ethoxy}ethyl phenylcarbamate involves its interaction with specific molecular targets. The phenylcarbamate group can interact with enzymes and proteins, potentially inhibiting their activity. The anilinocarbonyl group may also play a role in binding to biological molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Structural Variations
The target compound’s ethoxyethoxy linker contrasts with structurally related carbamates:
- Simpler Alkyl/Aryl Carbamates : Analogues such as ethyl N-phenyl-N-(2-phthalimidoethyl) carbamate () lack the ethoxy chain, reducing conformational flexibility and solubility .
- Substituted Side Chains : Derivatives like 1-(ethylcarbamoyl)ethyl N-phenylcarbamate () replace the ethoxy group with alkylcarbamoyl moieties, altering steric and electronic profiles .
Physicochemical Properties
Lipophilicity
Lipophilicity (log k) data from HPLC studies () highlight trends:
| Compound Class | log k Range | Key Substituents |
|---|---|---|
| Halogenated Phenylcarbamates | 2.1–3.8 | Cl, Br on phenyl rings |
| Target Compound (Ethoxy Chain) | ~1.9 (est.) | Ethoxyethoxy linker |
| Alkylcarbamates (e.g., ethyl) | 1.5–2.2 | Short alkyl chains |
The target compound’s lower log k compared to halogenated analogues suggests reduced membrane permeability but improved aqueous solubility, critical for oral bioavailability .
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